molecular formula C15H22O7 B1365208 Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate CAS No. 57899-62-4

Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate

Cat. No. B1365208
CAS RN: 57899-62-4
M. Wt: 314.33 g/mol
InChI Key: AZZZPEZAKWSDAJ-UHFFFAOYSA-N
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Description

Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate is a chemical compound with the molecular formula C15H22O7 . It has a molecular weight of 314.33 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate is represented by the formula C15H22O7 . Unfortunately, the detailed structural analysis is not available in the search results.

Scientific Research Applications

1. Synthesis and Stereochemistry

Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate and its derivatives play a crucial role in the synthesis of various organic compounds. For instance, the hydrogenation of triethyl 2-oxyiminocyclohexane-1,5,5-tricarboxylate over Raney nickel led to the formation of stereoisomeric triethyl 2-aminocyclohexane-1,5,5-tricarboxylates. These compounds are significant for understanding stereochemical aspects in organic synthesis (Škarić et al., 1974).

2. Application in Cycloaddition Reactions

These compounds are also important in cycloaddition reactions, which are a cornerstone in the field of organic synthesis. For example, tricarbonyl[(1−4-η)-2-methoxy-5-methylenecyclohexa-1,3-diene]iron underwent 1,3-dipolar cycloaddition reactions, highlighting the versatility of cyclohexane derivatives in constructing complex organic structures (Ong & Chien, 1996).

3. Contributions to Medicinal Chemistry

In the field of medicinal chemistry, derivatives of Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate have been explored for their antimicrobial properties. For example, a series of N,N′,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides synthesized from these compounds exhibited antimicrobial activity, showing the potential of these compounds in pharmaceutical applications (Gein et al., 2015).

4. Role in Coordination Chemistry

These compounds are also utilized in coordination chemistry. A study reported the synthesis of a new triazine-cored tricarboxylic acid derivative, which was used for the construction of lanthanide-based metal-organic frameworks (MOFs). Such frameworks have applications in areas like luminescence and gas storage (Han et al., 2019).

properties

IUPAC Name

triethyl 4-oxocyclohexane-1,1,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O7/c1-4-20-12(17)10-9-15(8-7-11(10)16,13(18)21-5-2)14(19)22-6-3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZZPEZAKWSDAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCC1=O)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471920
Record name Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate

CAS RN

57899-62-4
Record name 1,1,3-Triethyl 4-oxo-1,1,3-cyclohexanetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57899-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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